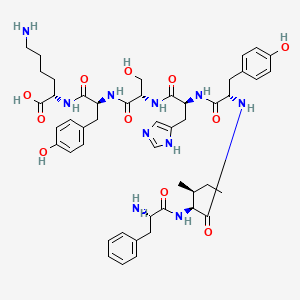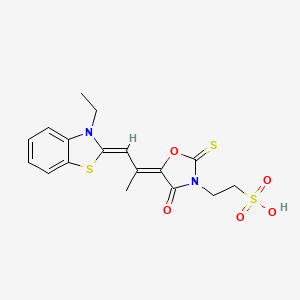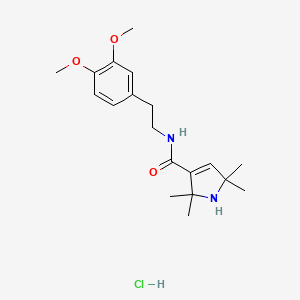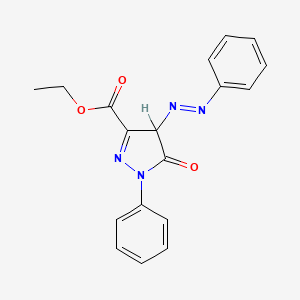
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester is a complex organic compound with the molecular formula C18H16N4O3. This compound is known for its unique structure, which includes a pyrazole ring, a phenyl group, and an azo linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester typically involves the reaction of 1-phenyl-3-carbethoxypyrazolone with diazonium salts. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester is used in several scientific research fields:
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules. The pyrazole ring and phenyl groups can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester include:
1-Phenyl-3-carbethoxypyrazolone: A precursor in the synthesis of the target compound.
2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester: Another pyrazole derivative with similar chemical properties.
3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone: A related compound with a different substitution pattern. The uniqueness of this compound lies in its azo linkage and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1914-78-9 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-18(24)16-15(20-19-13-9-5-3-6-10-13)17(23)22(21-16)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
OLKBWCZRGYXKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


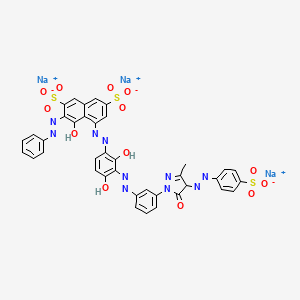
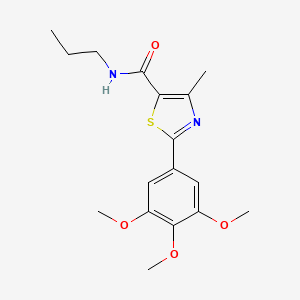
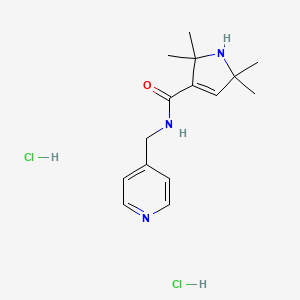

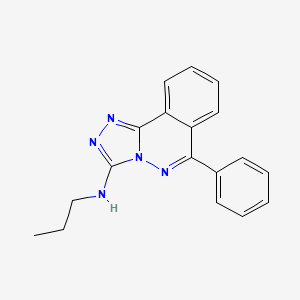
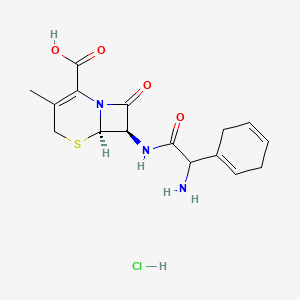


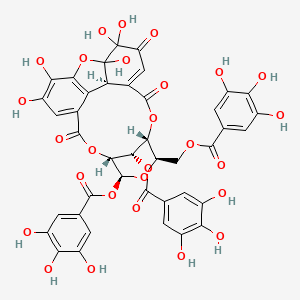
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
